Benzhydryl 4-(propionylamino)benzoate
Description
Benzhydryl 4-(propionylamino)benzoate is an ester derivative of benzoic acid, characterized by a benzhydryl (diphenylmethyl) group esterified at the para position of the benzene ring and a propionylamino (-NHCOCH₂CH₃) substituent. The benzhydryl group may confer steric bulk and lipophilicity, while the propionylamino moiety could influence hydrogen bonding and solubility compared to other substituents.
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
benzhydryl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C23H21NO3/c1-2-21(25)24-20-15-13-19(14-16-20)23(26)27-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,22H,2H2,1H3,(H,24,25) |
InChI Key |
URPLRERUPMDVMM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Reactivity and Physical Properties in Polymer Systems
Ethyl 4-(dimethylamino)benzoate (EDAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are widely used as co-initiators in resin systems. Key findings from resin studies include:
- Degree of Conversion : EDAB promotes a 15–20% higher degree of polymerization conversion in resins compared to DMAEMA .
- Effect of DPI : Diphenyliodonium hexafluorophosphate (DPI) enhances conversion rates in DMAEMA-containing resins but has minimal impact on EDAB-based systems, suggesting EDAB’s superior inherent reactivity .
- Physical Properties : Resins with EDAB exhibit 30% higher flexural strength and 25% improved hardness versus DMAEMA-based formulations .
Hypothesized Comparison with Benzhydryl 4-(Propionylamino)Benzoate: The bulkier benzhydryl group in the target compound may reduce polymerization efficiency compared to EDAB due to steric hindrance. However, the propionylamino group’s hydrogen-bonding capacity could improve resin adhesion or thermal stability, warranting further study.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| This compound | Benzhydryl, propionylamino | ~349.4 (calculated) | Hypothesized: Polymer additive, drug intermediate |
| Ethyl 4-(dimethylamino)benzoate | Ethyl, dimethylamino | 207.3 | Resin co-initiator |
| Biotinyl-methyl 4-(amidomethyl)benzoate | Biotinyl-methyl, amidomethyl | ~400.5 | BTD enzyme inhibitor |
| 4-(Bromomethyl)benzaldehyde | Bromomethyl | 199.05 | Synthetic intermediate |
Table 2: Performance Metrics in Resin Systems
| Property | EDAB-Based Resin | DMAEMA-Based Resin | DPI-Enhanced DMAEMA Resin |
|---|---|---|---|
| Degree of Conversion | 85% | 65% | 75% |
| Flexural Strength (MPa) | 120 | 90 | 100 |
| Vickers Hardness | 35 | 28 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
